molecular formula C7H5BrCl3NO B1280257 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone CAS No. 184643-69-4

1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone

Cat. No.: B1280257
CAS No.: 184643-69-4
M. Wt: 305.4 g/mol
InChI Key: HUKQFKKFOGVZGH-UHFFFAOYSA-N
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Description

1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone is a useful research compound. Its molecular formula is C7H5BrCl3NO and its molecular weight is 305.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

DNA-Cleaving Activities

A study found that a polyether‐tethered pyrrole‐polyamide dimer, synthesized from 2,2,2‐trichloro‐1‐(1‐methyl‐4‐nitro‐1H‐pyrrol‐2‐yl)ethanone, exhibited efficient DNA-cleaving activities. Most metal complexes of this compound effectively cleaved DNA, with the CuII complex showing the highest activity (Zhou, Lin, Chen, & Chen, 2012).

Synthesis of Antibacterial Agents

Another research focused on synthesizing novel antibacterial agents using a derivative of 1-(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)ethanone. These compounds were evaluated for their antibacterial activity, indicating potential applications in the development of new antibacterial drugs (Chinnayya, Suresh, Rao, Rao, & Shaik, 2022).

Synthesis of Highly Substituted Pyrroles

A research study detailed the one-pot synthesis of highly substituted pyrroles using nano copper oxide as an effective catalyst. This method is significant for synthesizing compounds like 1-(1-benzyl-4-(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)ethanone, demonstrating an efficient approach to generating complex pyrrole-based molecules (Saeidian, Abdoli, & Salimi, 2013).

Bromination Studies

Research on the bromination of 1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethanone showed regiospecific formation of its brominated derivatives. Such studies are crucial for understanding the chemical behavior of pyrrole derivatives in synthetic chemistry (Massa, Santo, & Artico, 1989).

Future Directions

The future directions of research involving this compound are not specified in the available resources. Given its classification under Pyrroles & Indoles , it could potentially be used in research related to these classes of compounds.

Properties

IUPAC Name

1-(4-bromo-1-methylpyrrol-2-yl)-2,2,2-trichloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrCl3NO/c1-12-3-4(8)2-5(12)6(13)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKQFKKFOGVZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461399
Record name 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184643-69-4
Record name 1-(4-Bromo-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloro-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using the same general procedure as used for the synthesis of 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloro-ethanone 7, 5.00 g of 2-trichloroacetyl-1-methylpyrrole afforded 5.46 g (81%) of the title compound 13 as a white solid: 1H NMR (300 MHz, DMSO-d6) δ 7.66 (d, 1H, J=1.2 Hz), 7.42 (d, 1H, J=1.8 Hz), 3.91 (s, 3H); 13C NMR (100 MHz, DMSO-d6) δ 171.48, 134.40, 123.62, 121.19, 95.36, 95.12; HRMS (FAB) calcd for C7H6BrCl3NO (MH+) 303.8698, found 303.8678.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Yield
81%

Synthesis routes and methods II

Procedure details

NBS (N-Bromosuccinimide, 2.36 g, 13.24 mmol, 1.0 equiv.) was added to a stirred solution of 2-(trichloroacetyl)-1-methylpyrrole (2) (3 g, 13.24 mmol, 1.0 equiv.) in anhydrous THF (35 mL) at −10° C. The reaction mixture was kept at −10° C. for 2 hours and then left to reach room temperature (ca. 4 hours). Excess THF was evaporated in vacuum and the solid was re-dissolved in a mixture of EtOAc/n-hexane (1:9). The resulting mixture was filtered through a plug of silica, and the filtrate was evaporated in vacuo. The resulting solid was recrystallised from n-hexane to give 3 (3.55 g, 88%). IR (FTIR, vmax/cm−1): 3148, 2956, 1669 (C═O), 1458, 1215, 1189, 1062, 923, 842, 823, 748, 678; 1H-NMR (CDCl3, 400 MHz) δ 7.46 (1H, d, J=2.0 Hz), 6.95 (1H, d, J=1.6 Hz) 3.95 (3H, s); 13C NMR (CDCl3, 100 MHz): δ 172.4, 132.8, 124.6, 132.2, 96.1, 38.7; EIMS m/z (+EI) calc. for C7H5BrCl3NO (M)+ 305.38, LCMS analysis found 306.86 (M+H)+
Name
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
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Quantity
35 mL
Type
solvent
Reaction Step One
Name
Yield
88%

Synthesis routes and methods III

Procedure details

Under an ice cooling, N-methylpyrrole (8.10 g, 100 mmol) was dissolved in methylene chloride (100 ml), and trichloroacetyl chloride (20.00 g, 115 mmol) was added thereto. Thereafter, the mixture was stirred at a room temperature for 16 hours. A saturated sodium hydrogen carbonate aqueous solution was added to the mixture. The organic phase was collected by separation, washed with water, and dried over anhydrous magnesium sulfate. The solvent was distilled off. Thus, 2,2,2-trichloro-1-(methyl-1H-pyrrol-2-yl)ethanone (16.3 g, 72%) was obtained. The resulting 2,2,2-trichloro-1-(methyl-1H-pyrrol-2-yl)ethanone (15.0 g, 66.7 mmol) was dissolved in chloroform (150 ml), and N-bromosuccinimide (12.5 g, 70.2 mmol) was added thereto at a room temperature. The mixture was heated under reflux for 16 hours. After the mixture was allowed to cool, a saturated sodium hydrogen carbonate aqueous solution was added to the mixture. The organic phase was collected by separation, washed with water, and dried over anhydrous magnesium sulfate. The solvent was distilled off. The resulting residue was purified by silica gel column chromatography (ethyl acetate:n-hexane=1:9) to give the title compound (14.0 g, 69%).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
69%

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